3,6-Dinitrobenzo(a)pyrene

Beschreibung

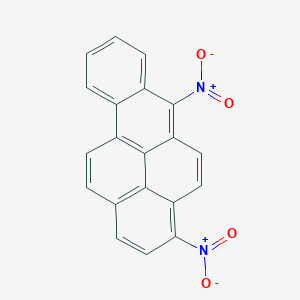

Structure

3D Structure

Eigenschaften

CAS-Nummer |

128714-76-1 |

|---|---|

Molekularformel |

C20H10N2O4 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

3,6-dinitrobenzo[a]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H |

InChI-Schlüssel |

FZBOFNLBBMIJMT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |

Andere CAS-Nummern |

128714-76-1 |

Synonyme |

3,6-dinitrobenzo(a)pyrene 3,6-dinitrobenzo(e)pyrene 3,6-dinitrobenzopyrene 3,6-DNBP |

Herkunft des Produkts |

United States |

Chemical and Physical Properties

3,6-Dinitrobenzo(a)pyrene is a synthetic polycyclic aromatic hydrocarbon. ontosight.ai Its chemical structure is characterized by a benzo(a)pyrene backbone with two nitro groups (-NO2) attached at the 3 and 6 positions. ontosight.ai This structural modification significantly influences its physical and chemical properties, including its solubility, volatility, and reactivity, and is thought to enhance its toxicity. ontosight.ai

| Property | Value |

| Chemical Formula | C20H10N2O4 |

| Molecular Weight | 346.31 g/mol |

| CAS Number | 128714-76-1 |

Synthesis and Formation

The synthesis of pure 3,6-Dinitrobenzo(a)pyrene has been achieved through a multi-step process. Nitration of benzo(a)pyrene with nitric acid produces a mixture of dinitro- and mononitro-isomers. nih.govjst.go.jp To isolate the 3,6-dinitro isomer, the mixture of dinitrobenzo(a)pyrenes is reduced, yielding separable amino-nitro-derivatives. nih.govjst.go.jp These intermediates are then converted back to the desired dinitro compound through the use of diazonium salts. nih.govjst.go.jp

Environmental Occurrence and Transport

3,6-Dinitrobenzo(a)pyrene has been detected in the environment as a result of industrial activities, including the production of dyes and pesticides. ontosight.ai It has been identified in airborne particulate matter, indicating that inhalation is a potential route of human exposure. ontosight.ainih.gov The concentration of this compound found in airborne particulates in one study was very low, at 0.01 micrograms per gram of total particulates. nih.gov Like other nitro-PAHs, it can enter aquatic environments through atmospheric deposition and urban runoff. nih.gov The addition of nitro groups can increase the solubility of PAH molecules, facilitating their transport through water and resulting in contamination over larger areas. researchgate.net Photochemical degradation is a significant natural removal process for nitro-PAHs in the environment. case.edu For instance, 3,6-dinitrobenzo[a]pyrene is known to decompose when exposed to UV irradiation. nih.gov

Metabolic Activation and Biotransformation of 3,6 Dinitrobenzo a Pyrene in Biological Systems Non Human

Nitroreduction Pathways

The initial and critical step in the metabolic activation of 3,6-DNBeP is the reduction of its nitro groups. oup.comoup.com This process, known as nitroreduction, converts the relatively inert parent compound into more reactive species. oup.com

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 3,6-DNBeP undergo enzymatic reduction to form N-hydroxyarylamine intermediates. oup.com These N-hydroxyarylamines are recognized as reactive metabolic products of both aromatic amines and nitroaromatic hydrocarbons. oup.com This reduction is a pivotal event, as the N-hydroxyarylamine metabolite is a precursor to further activation steps that ultimately lead to the compound's genotoxic effects. oup.comoup.com

The nitroreduction of 3,6-DNBeP is not carried out by a single enzyme but rather by a concert of cellular enzymes. oup.comoup.com In mammalian cells, this transformation is mediated by both cytosolic nitroreductases and microsomal cytochrome P450 (CYP) enzymes. oup.comoup.comnih.gov

Cytosolic nitroreductases, such as xanthine (B1682287) oxidase and aldehyde oxidase, play a role in this reductive process. oup.comoup.com Concurrently, the cytochrome P450 system is heavily involved. nih.govnih.gov Studies using Salmonella typhimurium strains genetically engineered to express human enzymes have demonstrated that several CYP isoforms can activate 3,6-DNBeP. Specifically, CYP1A1, CYP1A2, and CYP3A4 have been shown to activate 3,6-DNBeP into metabolites that induce gene expression related to DNA damage. nih.gov CYP1B1 also contributes to this activation. nih.gov The contribution of these enzymes underscores the complexity of the metabolic pathways leading to the genotoxicity of 3,6-DNBeP. nih.govnih.gov

| Enzyme Family | Specific Enzyme | Role in 3,6-DNBeP Metabolism |

| Cytochrome P450 | CYP1A1 | Contributes to nitroreductive activation. nih.gov |

| CYP1A2 | Plays a significant role in the nitroreduction and genotoxic activation of 3,6-DNBeP. nih.gov | |

| CYP1B1 | Involved in the activation of 3,6-DNBeP to reactive metabolites. nih.gov | |

| CYP3A4 | Contributes to the nitroreductive activation of the compound. nih.gov | |

| Cytosolic Nitroreductases | Xanthine Oxidase | Mediates nitroreduction in mammalian cells. oup.comoup.com |

| Aldehyde Oxidase | Mediates nitroreduction in mammalian cells. oup.comoup.com |

O-Esterification and Subsequent Reactions

Following nitroreduction, the resulting N-hydroxyarylamine metabolite undergoes a second critical activation step known as O-esterification. oup.comoup.com This process further increases the reactivity of the metabolite.

O-esterification is catalyzed by enzymes such as acetyltransferases (NATs) and sulfotransferases. oup.comoup.com In the context of 3,6-DNBeP, N-acetyltransferases are particularly important for its activation. oup.comnih.gov Experiments have shown that the genotoxicity of 3,6-DNBeP is significantly enhanced in bacterial strains that overexpress O-acetyltransferase. oup.comoup.com

Studies comparing the roles of the two primary human NAT enzymes, NAT1 and NAT2, have revealed that NAT2 plays a more dominant role in the O-acetylation and subsequent genotoxic activation of 3,6-DNBeP metabolites. nih.gov The induction of genotoxicity was observed at concentrations ten times lower in strains expressing NAT2 compared to those expressing NAT1, indicating a more efficient activation by NAT2. nih.gov

The O-esterification of the N-hydroxyarylamine intermediate generates a highly unstable and reactive electrophilic metabolite. oup.comoup.comnih.gov This acetylated metabolite can spontaneously dissociate to form a nitrenium ion, which is a potent electrophile. It is these ultimate reactive electrophiles that are responsible for the mutagenic and genotoxic properties of the parent compound. oup.com

Interactions with Cellular Enzymes and Macromolecules

The highly reactive electrophilic metabolites generated from 3,6-DNBeP can interact with and covalently bind to cellular macromolecules, most notably DNA. oup.com This binding results in the formation of DNA adducts, which are considered a primary cause of mutations, chromosomal aberrations, and potentially cancer. oup.com

The genotoxicity of 3,6-DNBeP has been demonstrated in various mammalian systems. In vivo studies using ICR mice have shown that the compound can induce significant DNA damage in multiple organs. oup.com Following intraperitoneal injection, 3,6-DNBeP and/or its active metabolites are distributed throughout the body, causing DNA damage in the liver, kidney, bone marrow, and most significantly, the lung. oup.com This indicates that the metabolic activation of 3,6-DNBeP occurs in various tissues, leading to widespread genotoxic effects. oup.com

Covalent Binding to Deoxyribonucleic Acid Bases

The genotoxicity of many nitro-PAHs is linked to their ability to form covalent adducts with DNA after metabolic activation. ontosight.ai This process for nitroarenes generally involves a nitroreduction pathway, which forms reactive N-hydroxyarylamines. oup.comoup.com These intermediates can be further activated through O-esterification, creating highly reactive derivatives that can bind covalently to DNA bases, particularly to guanine. oup.comnih.govnih.gov

While specific studies detailing the DNA adducts of 3,6-dinitrobenzo(a)pyrene are limited, research on structurally similar compounds provides significant insight into this mechanism. For instance, the metabolic activation of the related compound 6-nitrobenzo[a]pyrene by rat liver S9 fractions has been shown to result in covalent binding to calf thymus DNA. nih.gov These binding studies revealed a strong preference for deoxyguanosine (dG) over other deoxynucleotides. nih.gov

Similarly, in vitro metabolism of 3-nitrobenzo[a]pyrene by rat liver microsomes in the presence of calf thymus DNA resulted in the formation of a specific adduct identified as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. nih.gov Another adduct, 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P, was formed when 3-nitrobenzo[a]pyrene was incubated with DNA in the presence of the mammalian nitroreductase, xanthine oxidase. nih.gov The structural similarity of 3,6-dinitrobenzo[a]pyrene to these compounds suggests it likely undergoes similar metabolic activation pathways leading to the formation of DNA adducts. ca.gov

DNA Adduct Formation by Related Nitro-PAHs

| Compound | Metabolizing System | Primary DNA Adduct Identified | Reference |

|---|---|---|---|

| 6-Nitrobenzo[a]pyrene | Rat liver S9 fractions | High preference for poly(dG) | nih.gov |

| 3-Nitrobenzo[a]pyrene | Rat liver microsomes | 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P | nih.gov |

| 3-Nitrobenzo[a]pyrene | Xanthine oxidase | 6-(deoxyguanosin-N2-yl)-3-amino-B[a]P | nih.gov |

Potential for Reactive Oxygen Species Generation (via related compounds)

The metabolic processes that activate nitro-PAHs can also lead to the generation of reactive oxygen species (ROS), contributing to cellular damage through oxidative stress. nih.govwikipedia.org Intracellular ROS are often byproducts of aerobic metabolism, with common sources including the mitochondrial electron transport system, NADH oxidase, and cytochrome P450 enzymes. nih.govnih.gov

Direct evidence for ROS generation by this compound is not extensively documented, but studies on its metabolic precursors and related quinone metabolites offer strong indications of this potential. Benzo(a)pyrene-quinones (BPQs), which are significant metabolites of the parent compound benzo(a)pyrene, are known to produce ROS. nih.gov Specifically, research has demonstrated that 3,6-benzo(a)pyrene-quinone (3,6-BPQ) generates superoxide (B77818) anion and hydrogen peroxide in human mammary epithelial cells (MCF-10A). nih.gov This production of ROS was shown to activate cellular signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway. nih.gov

The general mechanism for ROS production often involves the transfer of single electrons, a process inherent in the action of enzymes like cytochrome P450 which are involved in the metabolism of PAHs. nih.govpreprints.org The formation of superoxide (O₂•−) can react with nitric oxide (•NO) to produce the highly reactive peroxynitrite (ONOO−), a reactive nitrogen species (RNS) that can damage a wide range of biological molecules, including DNA bases. wikipedia.org Given that the metabolism of this compound involves enzymatic pathways known to generate ROS, it is highly probable that its biotransformation contributes to oxidative stress within biological systems.

ROS Generation by a Related Benzo(a)pyrene Metabolite

| Compound | Cell Line | Reactive Oxygen Species Detected | Reference |

|---|---|---|---|

| 3,6-Benzo(a)pyrene-quinone | MCF-10A (Human Mammary Epithelial Cells) | Superoxide anion, Hydrogen peroxide | nih.gov |

Ecotoxicological Implications and Environmental Fate

Bioavailability and Environmental Transport

The environmental presence of 3,6-Dinitrobenzo(a)pyrene is linked to industrial activities, including the production of dyes and pesticides. ontosight.ai It has been detected in environmental samples such as airborne particulates, indicating its potential for atmospheric transport. nih.gov One study identified this compound in airborne particulates collected in Santiago, Chile, at a concentration of 0.01 micrograms per gram of total particulates. nih.gov Human exposure can occur through various routes, including inhalation, ingestion of contaminated food and water, or direct skin contact. ontosight.ai

Like other semi-volatile organic pollutants, the transport and fate of nitro-PAHs in the soil are influenced by their adsorption to soil organic matter and black carbon. mdpi.com Generally, nitro-PAHs exhibit lower mobility in soil compared to their parent PAHs. mdpi.com This reduced mobility can lead to their persistence and accumulation in the topsoil layers.

Environmental Degradation Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. These include abiotic pathways like photodecomposition and biotic pathways involving microbial metabolism.

Photodecomposition, the breakdown of compounds by light, is a significant degradation pathway for many PAHs and their derivatives. tandfonline.com Research has shown that this compound is readily decomposed by ultraviolet (UV) irradiation. nih.gov Specifically, exposure to UV light at a wavelength of 312 nm leads to its transformation. nih.gov The primary product of this photodecomposition has been identified as 3-nitrobenzo(a)pyrene-6-quinone. nih.gov This transformation is significant as the resulting quinone may have its own distinct toxicological properties.

Table 1: Photodecomposition of this compound

| Parameter | Finding | Source |

|---|---|---|

| Condition | UV irradiation at 312 nm | nih.gov |

| Outcome | Readily decomposed | nih.gov |

| Identified Product | 3-nitrobenzo(a)pyrene-6-quinone | nih.gov |

Microbial degradation is a key process in the natural attenuation of organic pollutants in the environment. nih.gov While specific studies on the microbial biodegradation of this compound are limited, extensive research on the degradation of its parent compound, benzo(a)pyrene, and other PAHs provides insight into the potential mechanisms. mdpi.commdpi.com Microorganisms, including bacteria and fungi, can utilize PAHs as a source of carbon and energy, transforming them into less complex and often less toxic substances. nih.gov

Numerous bacterial species have been identified with the ability to degrade PAHs. nih.gov Gram-positive bacteria, particularly from the genus Mycobacterium, are well-documented for their efficiency in degrading pyrene (B120774), a four-ring PAH. nih.govmdpi.com These bacteria possess enzyme systems, such as dioxygenases, that initiate the breakdown of the aromatic ring structure. mdpi.com Strains like Rhodococcus and Bacillus cereus have also been shown to degrade PAHs. nih.govmdpi.com It is plausible that similar bacterial isolates could play a role in the bioremediation of nitro-PAHs like this compound, although the presence of nitro groups may affect the degradation rates and pathways.

Table 2: Examples of Pyrene-Degrading Bacterial Genera

| Bacterial Genus | Degradation Capability | Source |

|---|---|---|

| Mycobacterium | Widely studied for using pyrene as a sole carbon and energy source. | nih.govmdpi.com |

| Rhodococcus | Isolated strains show pyrene degradation capabilities. | mdpi.commdpi.com |

| Bacillus | Strains such as Bacillus cereus are known pyrene degraders. | nih.gov |

| Nitratireductor | Isolated from mangrove sediment, showing pyrene degradation ability. | mdpi.com |

| Marinobacter | Isolated from mangrove sediment, showing pyrene degradation ability. | mdpi.com |

Fungi, especially white-rot fungi, are highly effective in degrading complex organic pollutants, including high molecular weight PAHs like benzo[a]pyrene. nih.gov These fungi secrete powerful extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, which can oxidize the stable aromatic rings of PAHs. nih.gov Species like Phlebia acerina have demonstrated a significant ability to degrade benzo[a)pyrene. nih.gov Other fungi, such as Acremonium sp., have also been shown to degrade various PAHs. scielo.org.mx The degradation often involves intracellular enzymes as well, such as cytochrome P450 monooxygenases, which introduce oxygen atoms into the PAH structure, making it more susceptible to further breakdown. mdpi.com This enzymatic machinery is a promising avenue for the bioremediation of this compound.

Table 3: Examples of PAH-Degrading Fungal Genera

| Fungal Genus | Degradation Capability | Relevant Enzymes | Source |

|---|---|---|---|

| Phlebia | P. acerina shows high degradation rates for benzo[a]pyrene. | Manganese Peroxidase, Lignin Peroxidase, Laccase | nih.gov |

| Acremonium | Degrades phenanthrene, anthracene, and pyrene effectively. | Not specified | scielo.org.mx |

| Aspergillus | Capable of degrading benzo[a]pyrene. | Cytochrome P450 | mdpi.comresearchgate.net |

| Candida | Various species show high efficacy in degrading high-molecular-weight PAHs. | Cytochrome P450, Epoxide Hydrolases | mdpi.com |

To enhance the microbial degradation of persistent pollutants like this compound in contaminated environments, bioremediation strategies such as biostimulation and bioaugmentation can be employed. medcraveonline.com

Biostimulation involves the addition of nutrients (such as nitrogen and phosphorus), oxygen, or other electron donors to a contaminated site to stimulate the growth and activity of the indigenous microbial population capable of degrading the target contaminant. medcraveonline.comnih.gov This approach has been shown to enhance the degradation of hydrocarbons in environments like mangrove sediments. mdpi.comnih.gov

Bioaugmentation is the process of introducing specific, pre-selected microorganisms (either single strains or consortia) with proven degradation capabilities into a contaminated environment to supplement the native microbial community. medcraveonline.comgreener-h2020.eu This strategy can be particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade a specific pollutant or when the degradation rate is too slow. uliege.be

Both strategies have proven effective in the remediation of PAH-contaminated soils and sediments. greener-h2020.euresearchgate.net The choice between biostimulation and bioaugmentation, or a combination of both, depends on the specific conditions of the contaminated site, including the nature of the contaminant, the characteristics of the soil or sediment, and the existing microbial community. nih.gov

Microbial Biodegradation in Environmental Matrices

Presence in Biota and Environmental Accumulation

The environmental footprint of this compound extends to its accumulation in living organisms. Research has identified its presence in both plant life and human tissues, indicating pathways of environmental transfer and exposure.

Uptake and Translocation in Plants (e.g., Tea Leaves)

Studies have confirmed the presence of 3,6-Dinitrobenzo[e]pyrene (3,6-DNBeP), a dinitro derivative of benzo(a)pyrene, in tea leaves (Camellia sinensis). jst.go.jpresearchgate.net Tea plants can absorb polycyclic aromatic hydrocarbons (PAHs) and their derivatives from the environment through both their roots from the soil and their leaves from the air, subsequently accumulating these compounds. researchgate.netacs.org This suggests that tea can be a potential source of human exposure to 3,6-DNBeP. jst.go.jp

Analysis of various tea leaf samples revealed that 3,6-DNBeP was detectable in all tested specimens. jst.go.jpresearchgate.net The concentration of this compound in tea leaves was found to vary significantly depending on the geographical location where the tea was grown, with levels ranging from 8 to 1823 picograms per gram (pg/g). jst.go.jpresearchgate.net This variability highlights the influence of local environmental pollution levels on the contamination of plant products. jst.go.jp

Concentration of 3,6-Dinitrobenzo[e]pyrene in Tea Leaves

| Sample Type | Concentration Range (pg/g) | Reference |

|---|

This table presents the range of concentrations of 3,6-Dinitrobenzo[e]pyrene detected in tea leaf samples.

Biomonitoring in Environmental Samples (e.g., Human Hair as an exposure biomarker)

Human hair has emerged as a valuable non-invasive matrix for biomonitoring long-term exposure to persistent organic pollutants. researchgate.net Its ability to accumulate various chemicals over its growth cycle provides an integrated measure of exposure over extended periods. researchgate.net

In this context, 3,6-Dinitrobenzo[e]pyrene has been successfully detected in human hair samples, suggesting its utility as a biomarker for assessing human exposure. jst.go.jpresearchgate.net Research has identified 3,6-DNBeP in all examined human hair samples, indicating a widespread presence in the studied populations. jst.go.jp The detection of this compound in hair likely reflects human exposure from various environmental sources. jst.go.jp

The concentration of 3,6-DNBeP in hair was measured in two ways: per gram of hair and per milligram of eumelanin, the dark pigment in hair. The levels ranged from 11 to 121 pg/g of hair and from 86 to 1576 pg/mg of eumelanin. jst.go.jpresearchgate.net These findings support the use of hair analysis to monitor human exposure to this specific nitrated polycyclic aromatic hydrocarbon. jst.go.jpvnu.edu.vnresearchgate.net

Concentration of 3,6-Dinitrobenzo[e]pyrene in Human Hair

| Measurement Basis | Concentration Range | Reference |

|---|---|---|

| Per gram of hair | 11 - 121 pg/g | jst.go.jp, researchgate.net |

This table displays the concentration ranges of 3,6-Dinitrobenzo[e]pyrene found in human hair samples, highlighting its potential as an exposure biomarker.

Structure Activity Relationship Studies for Dinitrated Benzopyrenes

Molecular Descriptors and Electronic Structure Analysis

The biological activity of a chemical compound is intrinsically linked to its molecular structure and electronic properties. For 3,6-Dinitrobenzo(a)pyrene, various molecular descriptors have been calculated to understand its reactivity and potential for interaction with biological systems. Key electronic properties such as the vertical first ionization potential (IP), electronic affinity (EA), dipole moment (µ), and electronic dipole polarizability (α) have been evaluated using computational methods like Density Functional Theory (DFT). nih.gov

A comparative analysis of the electronic properties of this compound and its isomer, 1,6-Dinitrobenzo(a)pyrene, shows that while their IP, EA, and α values are quite similar, their dipole moments are significantly different. nih.gov The calculated dipole moment of this compound is substantially higher than that of the 1,6-isomer. nih.gov This marked difference in polarity is attributed to the symmetrical placement of the nitro groups in the 3 and 6 positions, leading to a greater separation of charge within the molecule.

| Molecular Descriptor | This compound | 1,6-Dinitrobenzo(a)pyrene |

|---|---|---|

| Ionization Potential (IP) | Similar to 1,6-isomer | Similar to 3,6-isomer |

| Electronic Affinity (EA) | Similar to 1,6-isomer | Similar to 3,6-isomer |

| Dipole Moment (µ) (DFT) | ~8.2 D | ~1.9 D |

| Electronic Dipole Polarizability (α) | Similar to 1,6-isomer | Similar to 3,6-isomer |

Positional Isomerism and Differential Biological Activity (e.g., comparison with 1,6-dinitrobenzo[a]pyrene)

The positioning of functional groups on a molecule, known as positional isomerism, can have a profound impact on its biological activity. This is clearly demonstrated in the case of dinitrated benzopyrenes. Studies have shown that this compound exhibits significantly different biological effects compared to its isomer, 1,6-Dinitrobenzo(a)pyrene.

The most notable difference lies in their tumorigenicity. In a comparative study using F344/DuCrj rats, this compound was found to be a potent carcinogen, inducing tumors in a dose-dependent manner. nih.gov In contrast, 1,6-Dinitrobenzo(a)pyrene did not induce any tumors at the injection site, even at the highest doses tested. nih.gov This stark difference in carcinogenic potential highlights the critical role of the nitro group positions in determining the ultimate biological outcome.

The higher direct-mutagenic activity of this compound, which is reported to be 1-2 orders of magnitude greater than that of the 1,6-isomer, is thought to be a key factor in its carcinogenicity. nih.gov This enhanced mutagenicity is likely linked to its distinct electronic charge distribution, which may facilitate more effective binding to the active sites of enzymes involved in metabolic activation to DNA-damaging species. nih.gov The failure of 1,6-Dinitrobenzo(a)pyrene to induce tumors may be related to the lower mutagenicity of its metabolic reduction products. nih.gov

| Compound | Dose (µg) | Tumor Incidence |

|---|---|---|

| This compound | 8 | 4.8% |

| 40 | Data not specified | |

| 200 | Data not specified | |

| 1000 | 70% | |

| 1,6-Dinitrobenzo(a)pyrene | 8 | 0% |

| 40 | 0% | |

| 200 | 0% | |

| 1000 | 0% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity or toxicity of chemicals based on their molecular structures. nih.gov These models are built by establishing a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its experimentally determined biological activity. youtube.com For nitroaromatic compounds, including dinitrated benzopyrenes, QSAR models can be valuable tools for predicting their toxicity and understanding the underlying mechanisms. nih.gov

The development of a QSAR model for the toxicity prediction of compounds like this compound would involve several key steps. First, a dataset of related nitroaromatic compounds with known toxicities would be compiled. Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be categorized as:

Electronic descriptors: such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), which are related to the compound's reactivity and ability to participate in redox reactions. mdpi.com

Hydrophobicity descriptors: like the octanol-water partition coefficient (logP), which influences the compound's absorption, distribution, and accumulation in biological tissues.

Steric descriptors: which describe the size and shape of the molecule and can affect its binding to biological receptors or enzymes.

Topological descriptors: which are numerical representations of the molecular structure.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the observed toxicity. frontiersin.org For nitroaromatic compounds, descriptors such as ELUMO, hydrophobicity, and specific partial atomic charges have been shown to be important in predicting their mutagenicity and other toxic effects. nih.gov

While specific QSAR models for dinitrated benzopyrenes are not extensively reported in the readily available literature, the principles derived from QSAR studies on other nitro-PAHs can be applied. These studies consistently highlight the importance of the molecule's ability to be reduced, which is often related to the energy of its LUMO, as a critical factor in its mutagenic and carcinogenic potential. The application of QSAR can aid in prioritizing chemicals for further toxicological testing and in designing safer chemicals by modifying their structural features to reduce toxicity. nih.gov

Future Research Directions

Elucidation of Remaining Unclear Genotoxicity Mechanisms

The genotoxicity of 3,6-Dinitrobenzo(a)pyrene is well-established, but the precise mechanisms of its action are not fully understood. It is a potent mutagen, capable of causing significant genetic damage in various organisms. scispace.comnih.gov Research indicates that its genotoxicity is largely dependent on metabolic activation. The primary pathway involves the reduction of its nitro groups to form reactive N-hydroxyarylamines. scispace.com These intermediates can be further activated through O-esterification, a process catalyzed by enzymes such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). scispace.com The resulting esters are highly reactive and can form covalent bonds with DNA, creating adducts that lead to mutations and other forms of genetic damage. scispace.com Studies have shown that the mutagenic potency of this compound is significantly higher in cells with enhanced N-acetyltransferase activity, confirming the critical role of this pathway. scispace.comnih.gov

However, the metabolic activation of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) can be complex, potentially involving multiple competing pathways. For instance, in addition to nitroreduction, ring oxidation is a known activation pathway for other Nitro-PAHs and the parent compound, benzo(a)pyrene. nih.govresearchgate.netresearchgate.net The extent to which ring oxidation contributes to the genotoxicity of this compound remains unclear.

Future research should focus on:

Determining the relative contributions of nitroreduction versus ring oxidation pathways in the metabolic activation of this compound in human cells.

Identifying the specific DNA adducts formed by its various metabolites and characterizing their mutagenic potential.

Investigating the interplay between the two nitro groups on the molecule and how this structure influences metabolic activation and detoxification rates compared to mono-nitro-PAHs.

Exploring the role of other cellular enzymes , such as cytochrome P450 and cytosolic nitroreductases, in its activation and the potential for detoxification pathways that could mitigate its harmful effects. scispace.com

A deeper understanding of these mechanisms is crucial for accurately assessing the carcinogenic risk posed by this compound.

Comprehensive Understanding of Environmental Transport and Bioavailability

This compound has been identified in environmental samples, including airborne particulates and surface soil, indicating its persistence and potential for widespread distribution. scispace.com Like other Nitro-PAHs, it is formed through combustion processes and the atmospheric nitration of parent PAHs. nih.govosti.gov The environmental fate of these compounds is governed by their physical and chemical properties, such as hydrophobicity. Studies on other Nitro-PAHs show a strong correlation between their octanol-water partition coefficient (Kow) and their partitioning between sediment and water, with more hydrophobic compounds adsorbing strongly to sediment. researchgate.net

However, specific data on the environmental lifecycle of this compound is scarce. While general principles of PAH transport apply, the presence of two nitro groups can alter its properties, affecting its transport, degradation, and bioavailability in ways that are not yet fully characterized. The bioavailability of the parent compound, benzo(a)pyrene, from soil is known to be influenced by factors such as the organic matter content of the soil matrix, which can limit its uptake by organisms. nih.govdoi.org

Key areas for future research include:

Quantifying key environmental parameters , such as atmospheric half-life, deposition rates, and partitioning coefficients between air, water, soil, and sediment.

Investigating its photodegradation pathways and identifying the resulting products, as UV radiation can transform some Nitro-PAHs. nih.gov

Assessing the bioavailability of this compound from different environmental matrices, such as soil and sediment, to various organisms. nih.govlsu.edu

Modeling its long-range transport potential to understand its distribution on a regional and global scale.

This knowledge is essential for predicting environmental concentrations, identifying hotspots of contamination, and understanding potential exposure pathways for both ecosystems and human populations.

Development of Advanced Remediation Technologies

The remediation of sites contaminated with PAHs and Nitro-PAHs is a significant environmental challenge due to their persistence and toxicity. nih.gov A variety of remediation technologies have been developed for PAHs, including thermal treatment, soil washing, chemical oxidation, and bioremediation. nih.govtorrentlab.com For Nitro-PAHs, emerging strategies focus on enhancing these techniques to handle the specific challenges posed by the nitro functional groups. nih.gov

Advanced remediation technologies that hold promise include:

Phytoremediation: The use of plants to remove, degrade, or contain contaminants. This approach can be enhanced by using biostimulants and microorganisms to boost the degradation of Nitro-PAHs in the plant's root zone. nih.gov

Bioremediation: Utilizing microorganisms or their enzymes to break down pollutants. The use of immobilized enzymes, such as laccase, has shown potential for degrading PAHs and could be adapted for Nitro-PAHs. researchgate.net

Advanced Oxidation Processes (AOPs): Technologies like ozonation and microwave irradiation can be used to chemically degrade persistent organic pollutants. torrentlab.comresearchgate.net Microwave treatment, for instance, can remove PAHs and Nitro-PAHs through mechanisms like thermal desorption and molecular bond breaking. researchgate.net

Despite these advancements, there is a distinct lack of research focused specifically on the remediation of this compound. The high stability conferred by its aromatic structure and nitro groups may make it particularly resistant to degradation.

Future research efforts should be directed towards:

Evaluating the efficacy of existing advanced remediation technologies for the specific degradation of this compound.

Identifying and engineering microorganisms or enzymes with the specific metabolic capability to break down dinitro-PAHs.

Optimizing operating conditions for AOPs to achieve complete mineralization of this compound while minimizing the formation of toxic byproducts.

Developing integrated approaches that combine multiple technologies, such as coupling chemical oxidation with microbial degradation, to achieve more effective and sustainable remediation. nih.gov

Standardization of Analytical Methods for Trace Detection

Accurate measurement of this compound at trace levels in complex environmental matrices is fundamental for exposure assessment and regulatory monitoring. Current analytical techniques for Nitro-PAHs are highly sophisticated, typically involving solvent extraction, extensive sample clean-up, and analysis by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). aaqr.orgresearchgate.net HPLC with fluorescence detection, often coupled with a post-column reduction of the nitro groups to fluorescent amino groups, provides high sensitivity. nih.gov Advanced GC-MS techniques, such as triple quadrupole mass spectrometry, offer excellent selectivity and low detection limits, reaching the picogram per cubic meter (pg/m³) range for air samples. aaqr.orguniba.it

A significant challenge, however, is the lack of standardized methods for the analysis of Nitro-PAHs. uniba.itpfigueiredo.org Different laboratories may use varied extraction, clean-up, and instrumental parameters, leading to potential inconsistencies in reported data. This lack of standardization hinders direct comparison of results from different studies and complicates regulatory efforts. While Certified Reference Materials (CRMs) are available for some mono-nitro-PAHs, their availability for dinitro-PAHs is more limited, which is a barrier to ensuring analytical quality control. sigmaaldrich.com

Priorities for future research must include:

Developing and validating a standardized analytical protocol for the extraction and quantification of this compound in key environmental media like air particulate matter and soil.

Conducting inter-laboratory comparison studies to assess the reproducibility and accuracy of analytical methods across different facilities.

Producing and certifying reference materials for this compound in relevant matrices to support quality assurance and quality control in routine analysis.

Improving the efficiency of sample preparation procedures , which are often the most time-consuming and error-prone steps in the analytical workflow. aaqr.org

Integrated Risk Assessment Frameworks for Nitro-PAHs

Assessing the human health risk from Nitro-PAHs is complicated by their potent mutagenicity and the presence of numerous isomers in environmental mixtures. osti.govmdpi.com Current risk assessment for carcinogenic PAHs often relies on the concept of Toxicity Equivalency Factors (TEFs) or Relative Potency Factors (RPFs). dep.state.pa.usresearchgate.net This approach estimates the carcinogenicity of a mixture by comparing the potency of individual PAHs to that of a reference compound, typically benzo(a)pyrene. health.state.mn.us

While this framework is established for a number of parent PAHs, its application to the vast and diverse group of Nitro-PAHs is still under development. osti.govnih.gov Nitro-PAHs are often more mutagenic than their parent compounds, but specific TEFs for most, including this compound, have not been established. mdpi.com The development of such factors requires extensive toxicological data that is often unavailable.

To build a more comprehensive risk assessment framework, future research should aim to:

Generate the necessary toxicological data to derive a specific Relative Potency Factor (RPF) for this compound. This would involve conducting dose-response studies for carcinogenicity or key genotoxic endpoints.

Incorporate mechanistic data into risk assessment models. This includes accounting for its unique metabolic activation pathways, which differ from those of the parent PAHs upon which the current TEF framework is largely based.

Develop integrated models that consider exposure from multiple pathways (e.g., inhalation, ingestion) and account for the co-occurrence of this compound with other toxic pollutants in environmental mixtures.

Evaluate the applicability of existing risk assessment models , which often use surrogate compounds, and refine them to better reflect the specific hazards posed by dinitro-PAHs. osti.govnih.gov

By addressing these research gaps, the scientific community can develop a more robust and scientifically defensible framework for managing the risks associated with this compound and other Nitro-PAHs.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3,6-Dinitrobenzo(a)pyrene relevant to environmental persistence?

- Answer : this compound (CAS 128714-76-1) has a molecular formula of CHNO and a molecular weight of 342.30 g/mol. Key properties include a density of 1.557 g/cm³, boiling point of 587.6°C, and a low vapor pressure (3.6 × 10 mmHg at 25°C), indicating persistence in solid or adsorbed states. Its nitro groups enhance stability and resistance to degradation, contributing to environmental bioaccumulation .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices like soil or biological samples?

- Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used, leveraging nitro-PAH-specific fragmentation patterns. For biological matrices, sample preparation involves liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using C18 cartridges. Internal standards like deuterated analogs (e.g., dibenzo[a,i]pyrene-d14) improve quantification accuracy .

Q. What structural characteristics of this compound influence its reactivity and toxicity?

- Answer : The planar aromatic structure facilitates DNA intercalation, while nitro groups at the 3- and 6-positions act as strong electron-withdrawing substituents, enhancing electrophilicity. This increases DNA adduct formation potential, a key mechanism in mutagenicity and carcinogenicity .

Advanced Research Questions

Q. How do in vivo transgenic models improve the detection of this compound’s mutagenic potential compared to traditional Ames tests?

- Answer : Transgenic rodent models (e.g., lacZ or rpsL gene-targeted mice) allow direct quantification of mutations in specific tissues, overcoming Ames test limitations like metabolic activation variability. For example, 3,6-Dinitrobenzo(e)pyrene showed higher carcinogenicity correlation in transgenic mice than in Ames assays, suggesting similar models are critical for nitro-PAH risk assessment .

Q. What strategies resolve discrepancies between in vitro and in vivo mutagenicity data for nitro-PAHs like this compound?

- Answer : Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. S9 mix in vitro). Integrated approaches include:

- Using humanized transgenic mice with human metabolic enzymes.

- Parallel testing in zebrafish (Tg-ZF) models to assess tissue-specific mutagenicity.

- Dose-response modeling to account for detoxification pathways in vivo .

Q. How can researchers design studies to assess long-term carcinogenic effects of this compound?

- Answer : Cohort studies modeled after the American Cancer Society’s approach for particulate matter (PM) can be adapted. Key steps:

- Prospectively track exposure levels in occupational or polluted urban settings.

- Use LC-MS/MS to quantify this compound-DNA adducts in blood as biomarkers.

- Apply Cox proportional hazards models to correlate adduct levels with cancer incidence .

Q. What computational methods predict the environmental fate and transformation products of this compound?

- Answer : Quantum mechanical calculations (e.g., DFT) model nitro-group reduction pathways, while QSAR models predict biodegradation rates. Software like EPI Suite estimates partition coefficients (log K = 5.2), suggesting high sediment affinity. Metabolite prediction tools (e.g., Meteor Nexus) identify hydroxylated derivatives like 3-hydroxybenzo(a)pyrene as key intermediates .

Methodological Considerations

- Sample Preparation : For environmental samples, Soxhlet extraction with acetone-hexane (1:1) followed by silica gel cleanup removes interfering hydrocarbons .

- Mutagenicity Assays : Combine transgenic rodent models with Salmonella YG1024 (nitroreductase-overexpressing strain) to enhance sensitivity to nitro-PAHs .

- Data Interpretation : Use benchmark dose (BMD) modeling for low-dose extrapolation in carcinogenicity studies, addressing non-linear dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.